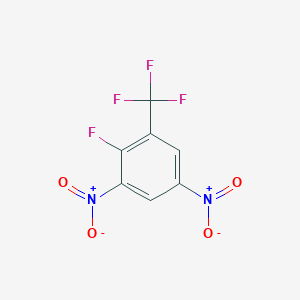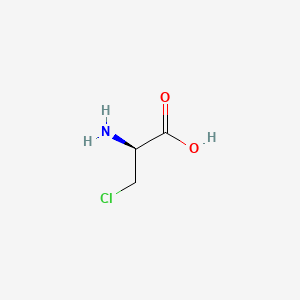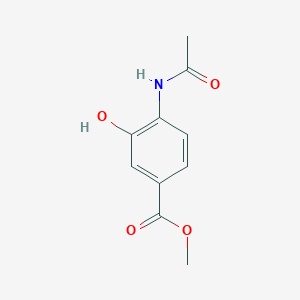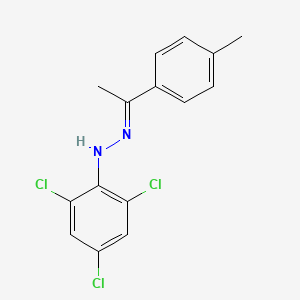
VINYLMETHYLSILACYCLOPENTANE
Descripción general
Descripción
VINYLMETHYLSILACYCLOPENTANE, also known by its IUPAC name 1-ethenyl-1-methylsilolane, is a silicon-containing organic compound with the molecular formula C7H14Si. This compound is part of the silacyclopentane family, which features a five-membered ring containing silicon. This compound is notable for its unique chemical structure and properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VINYLMETHYLSILACYCLOPENTANE typically involves the reaction of vinylmagnesium bromide with methylchlorosilane under controlled conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CHMgBr} + \text{CH}_3\text{SiCl} \rightarrow \text{CH}_2=\text{CHSi(CH}_3\text{)}\text{Cl} + \text{MgBrCl} ] This intermediate is then cyclized to form this compound through a ring-closing reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
VINYLMETHYLSILACYCLOPENTANE undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Organometallic reagents such as Grignard reagents are often used.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethylmethylsilacyclopentane.
Substitution: Various substituted silacyclopentanes.
Aplicaciones Científicas De Investigación
VINYLMETHYLSILACYCLOPENTANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicones and resins
Mecanismo De Acción
The mechanism of action of VINYLMETHYLSILACYCLOPENTANE involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The compound can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules, modifying their chemical properties. This reactivity is crucial for its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Methylsilacyclopentane: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Ethylmethylsilacyclopentane: Similar structure but with an ethyl group instead of a vinyl group.
Phenylmethylsilacyclopentane: Contains a phenyl group, offering different reactivity and applications
Uniqueness
VINYLMETHYLSILACYCLOPENTANE is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Propiedades
IUPAC Name |
1-ethenyl-1-methylsilolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-3-8(2)6-4-5-7-8/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYGDPPUKAFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)





